Fenilacetato de isoeugenilo

Descripción general

Descripción

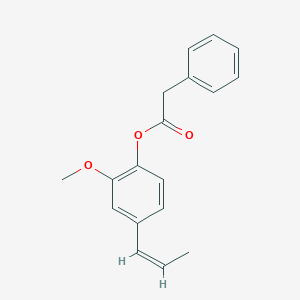

Isoeugenyl phenylacetate is an organic compound with the molecular formula C18H18O3. It is an ester derived from isoeugenol and phenylacetic acid. This compound is known for its pleasant fragrance and is commonly used in the perfume and flavor industries. It is a colorless to yellow-green liquid with a sweet, spicy aroma reminiscent of cloves and cinnamon.

Aplicaciones Científicas De Investigación

Isoeugenyl phenylacetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug formulations due to its pleasant aroma and potential therapeutic effects.

Industry: Widely used in the fragrance and flavor industries to impart a sweet, spicy aroma to various products.

Mecanismo De Acción

Isoeugenyl phenylacetate is a synthetic chemical compound with a molecular formula of C18H18O3 . It is a yellow, clear, viscous liquid with a spicy odor described as 'sweet, spice, clove and cinnamon, floral and honey’ . This article will delve into the mechanism of action of Isoeugenyl phenylacetate, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

The bacterial PAA pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity

Result of Action

It is known that related compounds can have effects such as antimicrobial activity and involvement in biofilm formation

Análisis Bioquímico

Cellular Effects

It has been suggested that the compound may have potential effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoeugenyl phenylacetate can be synthesized through the esterification of isoeugenol with phenylacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the synthesis of isoeugenyl phenylacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and precise control of temperature and pressure are crucial to ensure the quality of the final product.

Types of Reactions:

Oxidation: Isoeugenyl phenylacetate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of isoeugenyl phenylacetate can lead to the formation of reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids and aldehydes.

Reduction: Formation of alcohols and alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Comparación Con Compuestos Similares

Isoeugenyl phenylacetate can be compared with other similar compounds such as:

Isoeugenyl acetate: Similar in structure but with an acetate group instead of a phenylacetate group. It has a similar aroma but may differ in its chemical reactivity.

Eugenyl acetate: Derived from eugenol, it has a similar spicy aroma but lacks the methoxy group present in isoeugenyl phenylacetate.

Phenylacetate esters: A broad class of compounds with varying aromatic profiles depending on the specific ester group attached.

Isoeugenyl phenylacetate is unique due to its specific combination of the isoeugenol and phenylacetic acid moieties, which impart distinct aromatic and chemical properties.

Actividad Biológica

Isoeugenyl phenylacetate (IPA) is an ester derived from isoeugenol, a compound widely used in fragrances and flavorings. This article explores the biological activity of IPA, focusing on its metabolism, toxicity, sensitization potential, and relevant case studies.

Isoeugenyl phenylacetate has the molecular formula and is known for its rapid absorption and metabolism in biological systems. Upon ingestion or application, IPA undergoes hydrolysis primarily by carboxylesterases, leading to the formation of isoeugenol and phenylacetic acid. Studies indicate that isoeugenol is extensively metabolized in the liver through conjugation with sulfate or glucuronic acid, with over 85% of administered doses excreted in urine as phase II metabolites within 72 hours .

Table 1: Metabolic Pathways of Isoeugenyl Phenylacetate

Toxicity and Safety Assessments

Research on the toxicity of IPA has been limited but suggests a low risk for genotoxicity. Studies using the Ames test on related compounds like isoeugenol benzoate showed no mutagenic effects at concentrations up to 5000 μg/plate . Furthermore, no significant clastogenic activity was observed in micronucleus tests conducted on human lymphocytes treated with related compounds .

Case Study: Animal Toxicity

In toxicity studies, male Fischer 344 rats administered isoeugenol showed rapid elimination of the compound with a half-life of approximately 12 minutes following intravenous administration. The systemic clearance rate was noted to be high, indicating efficient metabolism and excretion .

Sensitization Potential

Isoeugenyl phenylacetate exhibits sensitization potential, particularly in individuals with fragrance allergies. Clinical studies indicated that it can induce contact dermatitis in susceptible individuals. In guinea pig maximization tests, IPA demonstrated significant sensitization responses at concentrations as low as 0.15% for induction injections .

Table 2: Sensitization Potency Comparisons

| Compound | Test Type | Sensitization Response |

|---|---|---|

| Isoeugenyl phenylacetate | Guinea Pig Maximization Test | 100% sensitization |

| Isoeugenol | Local Lymph Node Assay (LLNA) | Positive at 2.5% |

| ß-O-4-dilignol | LLNA | Negative (>30%) |

Research Findings and Implications

Recent findings suggest that while IPA has beneficial applications in fragrances and as a flavoring agent, its potential to cause allergic reactions necessitates caution in its use. The European Chemicals Agency (ECHA) has recommended monitoring exposure levels due to reported cases of allergic contact dermatitis linked to fragrance components including IPA .

Propiedades

IUPAC Name |

(2-methoxy-4-prop-1-enylphenyl) 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-7-14-10-11-16(17(12-14)20-2)21-18(19)13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLCMLYMJHKLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059508 | |

| Record name | 2-Methoxy-4-prop-1-enylphenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; sweet vanilla, clove-like and honey aroma | |

| Record name | Isoeugenyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | Isoeugenyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.113-1.117 | |

| Record name | Isoeugenyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-24-1 | |

| Record name | Isoeugenyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-methoxy-4-(1-propen-1-yl)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-prop-1-enylphenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-prop-1-enylphenyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yes, isoeugenyl phenylacetate can cause allergic contact dermatitis. The study found that 16 out of 2261 patients tested positive for contact allergy to isoeugenyl phenylacetate. [] Interestingly, 15 out of these 16 patients also showed a concomitant allergy to isoeugenol. [] This high rate of concomitant reactivity suggests a potential for cross-reactivity between isoeugenol and isoeugenyl phenylacetate. This means individuals allergic to isoeugenol may also react to isoeugenyl phenylacetate, possibly due to shared chemical structures or metabolic pathways in the skin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.